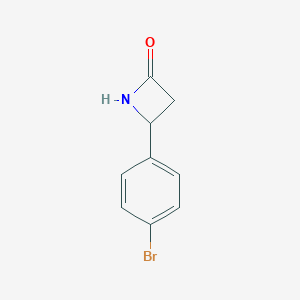

4-(4-Bromophenyl)azetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIKXVRYGIZALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103247-89-8 | |

| Record name | 4-(4-bromophenyl)azetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(4-Bromophenyl)azetidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of the Azetidin-2-one Scaffold

The azetidin-2-one ring system is a cornerstone of medicinal chemistry, most famously recognized as the core structure of β-lactam antibiotics.[1] The inherent ring strain of this four-membered lactam imparts a unique reactivity that is pivotal to its biological activity.[2] Beyond antibacterial applications, azetidin-2-one derivatives have been explored for a wide range of therapeutic uses, including as cholesterol absorption inhibitors, and as anticancer, anti-inflammatory, and anticonvulsant agents.[3] The physicochemical properties of a specific derivative, such as 4-(4-Bromophenyl)azetidin-2-one, dictate its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately its efficacy and safety.

This guide is structured to provide a deep dive into these critical parameters, offering both theoretical understanding and practical experimental guidance.

Molecular Structure and Core Properties

The foundational characteristics of a molecule are dictated by its structure. 4-(4-Bromophenyl)azetidin-2-one possesses a well-defined architecture that influences all its other physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | [Parchem] |

| Molecular Weight | 226.07 g/mol | [BLDpharm] |

| CAS Number | 103247-89-8 | [Fluorochem] |

| Canonical SMILES | C1C(NC1=O)C2=CC=C(C=C2)Br | [PubChemLite] |

| InChI Key | YSIKXVRYGIZALB-UHFFFAOYSA-N | [Fluorochem] |

digraph "4-(4-Bromophenyl)azetidin-2-one" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="-1.2,0!"]; O3 [label="O", pos="-2.2,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="1.2,0!"]; C6 [label="C", pos="2.4,0.5!"]; C7 [label="C", pos="3.6,0!"]; C8 [label="C", pos="3.6,-1!"]; C9 [label="C", pos="2.4,-1.5!"]; C10 [label="C", pos="1.2,-1!"]; Br11 [label="Br", pos="5,-1.5!"]; H1[label="H", pos="-0.5,1.2!"]; H2[label="H", pos="-0.5,-1.7!"]; H3[label="H", pos="1.5,0.7!"]; H4[label="H", pos="2.4,1.5!"]; H5[label="H", pos="4.5,0.5!"]; H6[label="H", pos="2.4,-2.5!"]; H7 [label="H", pos="0.3,-1.7!"];

// Bonds N1 -- C2 [len=1.2]; C2 -- O3 [len=1.0, style=double]; C2 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- N1 [len=1.2]; C5 -- C6 [len=1.2]; C6 -- C7 [len=1.2]; C7 -- C8 [len=1.2, style=double]; C8 -- C9 [len=1.2]; C9 -- C10 [len=1.2, style=double]; C10 -- C5 [len=1.2]; C8 -- Br11 [len=1.5]; N1 -- H1[len=0.8]; C4 -- H2[len=0.8]; C5 -- H3[len=0.8]; C6 -- H4[len=0.8]; C7 -- H5[len=0.8]; C9 -- H6[len=0.8]; C10 -- H7 [len=0.8];

}

Caption: 2D structure of 4-(4-Bromophenyl)azetidin-2-one.

Spectroscopic Profile

The spectroscopic signature of a molecule is its fingerprint, providing invaluable information for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data:

-

Aromatic Protons (C₆H₄): The protons on the bromophenyl ring are expected to appear as a set of doublets in the aromatic region (typically δ 7.0-7.6 ppm). The para-substitution pattern will likely result in an AA'BB' system, which may appear as two distinct doublets.

-

Azetidinone Ring Protons:

-

CH (C4): The proton at the C4 position, being adjacent to the aromatic ring and the nitrogen atom, is expected to be the most downfield of the ring protons, likely in the range of δ 4.5-5.5 ppm.[4]

-

CH₂ (C3): The methylene protons at the C3 position are diastereotopic due to the chiral center at C4.[4] They are expected to resonate as complex multiplets in the range of δ 3.0-4.5 ppm, with geminal and vicinal coupling to the C4 proton.[4]

-

NH: The amide proton (N-H) signal is typically broad and its chemical shift is solvent-dependent, often appearing in the range of δ 7.0-9.0 ppm.[4]

-

Expected ¹³C NMR Spectral Data:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the β-lactam ring is a key indicator and is expected to have a chemical shift in the range of δ 165-180 ppm.[4]

-

Aromatic Carbons: The carbons of the bromophenyl ring will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine atom will be significantly influenced by the halogen's electronic effects.

-

Azetidinone Ring Carbons:

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule.

Key Expected IR Absorption Bands:

-

C=O Stretch (β-lactam): The carbonyl stretching vibration of the azetidin-2-one ring is a highly characteristic and intense band. Due to the ring strain, this absorption occurs at a higher frequency than that of a typical acyclic amide, generally in the range of 1730-1770 cm⁻¹ .[5] The presence of a halogen on the adjacent phenyl ring may slightly increase this frequency.[3]

-

N-H Stretch: A moderate absorption band corresponding to the N-H stretching vibration is expected in the region of 3200-3300 cm⁻¹ .

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500-680 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Mass Spectrum Characteristics:

-

Molecular Ion Peak (M⁺): Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6] Therefore, two molecular ion peaks of almost equal intensity will be observed at m/z = 225 and m/z = 227.

-

Predicted Adducts: Predicted m/z values for common adducts are presented in the table below.[7]

| Adduct | Predicted m/z |

| [M+H]⁺ | 225.98621 |

| [M+Na]⁺ | 247.96815 |

| [M-H]⁻ | 223.97165 |

Physicochemical Properties and Their Significance in Drug Development

Melting Point and Boiling Point

The melting and boiling points are fundamental physical properties that provide an indication of the purity and the strength of intermolecular forces.

-

Predicted Melting Point: While no experimental data is readily available, based on related structures, 4-(4-Bromophenyl)azetidin-2-one is expected to be a solid at room temperature with a relatively high melting point due to its aromatic ring and the potential for hydrogen bonding.

-

Predicted Boiling Point: Due to its molecular weight and polar nature, a high boiling point is anticipated. Organobromine compounds generally have lower volatility compared to their chlorine counterparts.[8]

Solubility

Solubility is a critical parameter for drug delivery and formulation. Poor aqueous solubility can be a major hurdle in drug development.

-

Predicted Solubility: The presence of the polar lactam group suggests some potential for aqueous solubility, while the bromophenyl group is lipophilic. Therefore, 4-(4-Bromophenyl)azetidin-2-one is predicted to have low to moderate solubility in water and better solubility in organic solvents like DMSO, DMF, and alcohols.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME properties.

-

Predicted XlogP: 1.5[7]

-

Interpretation: A logP value of 1.5 indicates that the compound is more soluble in the lipid phase (octanol) than in the aqueous phase, but it is not excessively lipophilic. This value is within the desirable range for many orally administered drugs according to Lipinski's Rule of Five.[9][10]

Acidity (pKa)

The pKa value provides insight into the ionization state of a molecule at a given pH, which affects its solubility, absorption, and receptor binding.

-

Amide N-H: The N-H proton of the azetidin-2-one is weakly acidic. Simple amides typically have pKa values in the range of 15-18, making them very weak acids.[11]

-

Protonated Carbonyl: The carbonyl oxygen can be protonated under strongly acidic conditions, but the pKa of the conjugate acid is typically very low (negative).

Experimental Protocols for Physicochemical Characterization

For definitive characterization, the following experimental protocols are recommended.

Determination of Melting Point

Caption: Workflow for Melting Point Determination.

Protocol:

-

Sample Preparation: A small amount of the crystalline 4-(4-Bromophenyl)azetidin-2-one is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid are recorded as the melting range. A sharp melting range (0.5-1.0 °C) is indicative of high purity.[3]

Determination of Aqueous Solubility

Caption: Shake-Flask Method for Solubility Determination.

Protocol (Shake-Flask Method):

-

Sample Preparation: An excess amount of solid 4-(4-Bromophenyl)azetidin-2-one is added to a known volume of water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry.

Stability and Reactivity Considerations

The β-lactam ring is susceptible to hydrolysis, particularly under acidic or basic conditions. The stability of 4-(4-Bromophenyl)azetidin-2-one will be influenced by the electronic effects of the bromophenyl substituent. The four-membered ring is strained, making it a reactive electrophile, which is the basis for the biological activity of many β-lactam compounds.[2]

Relevance to Drug Discovery: Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of guidelines to evaluate the "drug-likeness" of a compound and its potential for oral bioavailability.[9][10]

| Lipinski's Rule | Value for 4-(4-Bromophenyl)azetidin-2-one | Compliance |

| Molecular Weight < 500 Da | 226.07 Da | Yes |

| logP < 5 | 1.5 (Predicted) | Yes |

| Hydrogen Bond Donors ≤ 5 | 1 (N-H) | Yes |

| Hydrogen Bond Acceptors ≤ 10 | 1 (C=O) | Yes |

Conclusion

This technical guide has provided a detailed examination of the key physicochemical characteristics of 4-(4-Bromophenyl)azetidin-2-one. By combining predicted data with established experimental protocols, we have constructed a comprehensive profile of this molecule. The compound's favorable Lipinski profile, coupled with the proven therapeutic potential of the azetidin-2-one scaffold, makes it an attractive candidate for further investigation in drug discovery programs. The information and methodologies presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical development.

References

- Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 2014.

-

GARDP Revive. Lipinski's Rule of 5. Available at: [Link].

-

PubChemLite. 4-(4-bromophenyl)azetidin-2-one (C9H8BrNO). Available at: [Link].

- Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595–600.

-

University of Calgary. Melting point determination. Available at: [Link].

-

Wikipedia. Lipinski's rule of five. Available at: [Link].

-

YouTube. Bromo pattern in Mass Spectrometry. Available at: [Link].

-

Oreate AI Blog. Understanding the pKa of Amides: A Key to Organic Chemistry. Available at: [Link].

-

ResearchGate. Physical-Chemical Properties and Estimated Environmental Fate of Brominated and Iodinated Organic Compounds. Available at: [Link].

-

College of Saint Benedict & Saint John's University. ms isotopes: Br and Cl. Available at: [Link].

-

Shodhganga. 1.2 Azetidinones (~-Lactams). Available at: [Link].

-

Organic & Biomolecular Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Available at: [Link].

-

Wikipedia. Staudinger synthesis. Available at: [Link].

-

Organic Chemistry Portal. Staudinger Reaction. Available at: [Link].

Sources

- 1. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. benchchem.com [benchchem.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 9. Lipinski Rule of Five [scfbio-iitd.res.in]

- 10. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Predictive analysis of solubility data with pressure and temperature in assessing nanomedicine preparation via supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Azetidin-2-one Core in Medicinal Chemistry

<_-4.0-37>## An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)azetidin-2-one: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

The azetidin-2-one, or β-lactam, is a four-membered heterocyclic ring system that stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its profound impact stems from its presence in a vast array of clinically significant molecules, most notably the β-lactam antibiotics, which have revolutionized the treatment of bacterial infections.[1][3] Beyond their antibacterial prowess, molecules incorporating the azetidin-2-one scaffold have demonstrated a remarkable breadth of biological activities, including cholesterol absorption inhibition, and potential applications in treating neurodegenerative diseases and coagulation disorders.[1][4] The strained nature of the four-membered ring imparts a unique reactivity, making it a versatile synthetic intermediate for a variety of nitrogen-containing compounds.[2]

This guide focuses on the synthesis of a specific, valuable derivative: 4-(4-Bromophenyl)azetidin-2-one. The presence of the bromophenyl moiety offers a strategic handle for further functionalization through various cross-coupling reactions, making it a key building block in the synthesis of more complex pharmaceutical agents. This document provides a detailed exploration of the primary synthetic routes to this compound, with a critical focus on the selection and properties of the requisite starting materials.

Strategic Approaches to the Synthesis of 4-(4-Bromophenyl)azetidin-2-one

The construction of the 4-(4-Bromophenyl)azetidin-2-one ring can be achieved through several established synthetic strategies. The choice of method often depends on factors such as desired stereochemistry, substrate availability, and scalability. This guide will delve into two of the most prominent and reliable methods: the Staudinger [2+2] cycloaddition and the Reformatsky reaction.

The Staudinger [2+2] Cycloaddition: A Convergent and Versatile Route

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a powerful and widely employed method for the construction of β-lactams.[5][6][7] This reaction is prized for its convergent nature, bringing together two key fragments in a single, ring-forming step.

Core Starting Materials:

-

Imine Component: N-(4-bromobenzylidene)aniline or a related imine.

-

Ketene Precursor: Chloroacetyl chloride or a similar activated acetic acid derivative.

-

Base: Typically a tertiary amine, such as triethylamine (TEA).

Causality Behind Experimental Choices:

The selection of these starting materials is dictated by the fundamental mechanism of the Staudinger reaction. The imine, specifically the nitrogen atom, acts as the nucleophile, while the ketene, generated in situ from the chloroacetyl chloride and triethylamine, serves as the electrophile.[7] The 4-bromobenzaldehyde is the precursor to the imine, providing the desired 4-bromophenyl substituent at the C4 position of the azetidinone ring.[8][9] Aniline or a substituted aniline is used to form the other part of the imine, which will ultimately be the N1 substituent of the β-lactam.

Caption: Staudinger synthesis workflow for 4-(4-Bromophenyl)azetidin-2-one.

Detailed Experimental Protocols:

Protocol 1: Synthesis of N-(4-bromobenzylidene)aniline (Imine Formation)

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromobenzaldehyde (1 equivalent) and aniline (1 equivalent) in absolute ethanol.

-

Reaction: Reflux the mixture for 4-6 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried. Recrystallization from ethanol can be performed for further purification.[10]

Protocol 2: Synthesis of 4-(4-Bromophenyl)azetidin-2-one (Staudinger Cycloaddition)

-

Reactant Setup: To a solution of N-(4-bromobenzylidene)aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0°C, add chloroacetyl chloride (1.1 equivalents) dropwise with vigorous stirring.[11]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Data Summary Table:

| Starting Material | Molar Mass ( g/mol ) | Key Properties | Supplier Examples |

| 4-Bromobenzaldehyde | 185.02 | White to light yellow crystalline solid. | Sigma-Aldrich, TCI |

| Aniline | 93.13 | Colorless to pale yellow oily liquid. | Acros Organics, Alfa Aesar |

| Chloroacetyl chloride | 112.94 | Colorless to light yellow fuming liquid. | Sigma-Aldrich, TCI |

| Triethylamine | 101.19 | Colorless liquid with a strong fishy odor. | Fisher Scientific, J.T. Baker |

The Reformatsky Reaction: An Organozinc-Mediated Approach

The Reformatsky reaction provides an alternative route to β-lactams through the reaction of an organozinc reagent (a Reformatsky enolate) with an imine.[12][13] This method is particularly useful when specific stereochemical outcomes are desired and offers a different set of compatible functional groups compared to the Staudinger synthesis.

Core Starting Materials:

-

Imine Component: N-(4-bromobenzylidene)aniline (prepared as in the Staudinger route).

-

α-Halo Ester: Ethyl bromoacetate.[14]

-

Metal: Activated zinc metal (dust or turnings).[15]

Causality Behind Experimental Choices:

The cornerstone of the Reformatsky reaction is the in situ formation of an organozinc reagent from ethyl bromoacetate and zinc metal.[13] This "Reformatsky enolate" is less reactive than corresponding lithium enolates or Grignard reagents, which prevents undesired side reactions like self-condensation of the ester.[12] The organozinc reagent then undergoes nucleophilic addition to the imine, N-(4-bromobenzylidene)aniline, to form a zinc alkoxide intermediate, which upon acidic workup, cyclizes to the β-lactam. The use of zinc is crucial for its ability to insert into the carbon-halogen bond of the α-halo ester under relatively mild conditions.[16][17]

Caption: Reformatsky reaction workflow for 4-(4-Bromophenyl)azetidin-2-one.

Detailed Experimental Protocol:

-

Zinc Activation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place zinc dust (2 equivalents) and a small crystal of iodine in anhydrous tetrahydrofuran (THF). Heat the mixture gently until the color of the iodine disappears, indicating activation of the zinc.

-

Reformatsky Reagent Formation: To the activated zinc suspension, add a solution of ethyl bromoacetate (1.5 equivalents) in anhydrous THF dropwise, maintaining a gentle reflux.

-

Reaction with Imine: Once the formation of the organozinc reagent is complete (indicated by the consumption of zinc), add a solution of N-(4-bromobenzylidene)aniline (1 equivalent) in anhydrous THF dropwise. Reflux the reaction mixture for 4-6 hours.

-

Work-up and Cyclization: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 4-(4-Bromophenyl)azetidin-2-one.

Data Summary Table:

| Starting Material | Molar Mass ( g/mol ) | Key Properties | Supplier Examples |

| Ethyl bromoacetate | 167.00 | Colorless to yellowish liquid, lachrymator.[18] | Sigma-Aldrich, TCI |

| Zinc (dust) | 65.38 | Bluish-gray, odorless powder. | Alfa Aesar, Strem Chemicals |

| N-(4-bromobenzylidene)aniline | 260.13 | Prepared from 4-bromobenzaldehyde and aniline. | Synthesized in-house |

Conclusion: Strategic Selection of Starting Materials for a Versatile Building Block

The synthesis of 4-(4-Bromophenyl)azetidin-2-one is a critical step in the development of numerous potential therapeutic agents. Both the Staudinger cycloaddition and the Reformatsky reaction offer reliable and well-established pathways to this valuable intermediate. The choice between these methods will depend on the specific requirements of the synthetic campaign, including stereochemical considerations, functional group tolerance, and scalability.

A thorough understanding of the properties and reactivity of the starting materials—4-bromobenzaldehyde, aniline, chloroacetyl chloride, ethyl bromoacetate, and zinc—is paramount to the successful execution of these syntheses. This guide has provided a detailed overview of these key reagents, the rationale behind their use, and step-by-step protocols for their application. By leveraging this knowledge, researchers and drug development professionals can efficiently and effectively produce 4-(4-Bromophenyl)azetidin-2-one, paving the way for the discovery of novel and impactful medicines.

References

-

Al-Ghorbani, M., et al. (2022). Synthesis and Penicillin-Binding Protein Inhibitory Assessment of Dipeptidic 4-Phenyl-β-lactams from α-Amino Acid-derived Imines. International Journal of Molecular Sciences, 23(1), 360. [Link]

-

Deshmukh, A. R. A. S., et al. (2004). Azetidin-2-ones, synthon for biologically important compounds. Current Medicinal Chemistry, 11(14), 1889-1920. [Link]

-

Dua, R., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(4), 183-195. [Link]

-

Hodous, B. L., & Fu, G. C. (2002). A Planar-Chiral Derivative of 4-(Pyrrolidino)pyridine as a Highly Effective Enantioselective Catalyst for the Staudinger Synthesis of β-Lactams. Journal of the American Chemical Society, 124(8), 1578-1579. [Link]

-

Jain, A. K., et al. (2014). The chemistry and biological potential of azetidin-2-ones. European Journal of Medicinal Chemistry, 74, 501-522. [Link]

-

Khan, I., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives. Molecules, 27(15), 4992. [Link]

-

Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromobenzaldehyde. Retrieved January 25, 2026, from [Link]

- S. N. Reformatsky. (1887). Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(1), 1210-1211.

- Singh, G. S. (2004). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 60(48), 10811-10835.

- Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.

-

Thomas, S., et al. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1501-1506. [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). Staudinger synthesis. Retrieved January 25, 2026, from [Link]

-

Zhang, X., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6138-6166. [Link]

-

KIET Group of Institutions. (n.d.). Zinc Catalysis Applications In Organic Synthesis. Retrieved January 25, 2026, from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Azetidin-2-ones, synthon for biologically important compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The chemistry and biological potential of azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update [mdpi.com]

- 5. β-Lactam synthesis [organic-chemistry.org]

- 6. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 7. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Bromobenzaldehyde | C7H5BrO | CID 70741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromobenzaldehyde | 1122-91-4 [chemicalbook.com]

- 10. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 13. Reformatsky Reaction [organic-chemistry.org]

- 14. Ethyl bromoacetate, 98% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 15. Zinc [organic-chemistry.org]

- 16. research.ed.ac.uk [research.ed.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. ETHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Azetidin-2-one Core: A Journey from Serendipitous Mold to Synthetic Marvels

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Ring That Revolutionized Medicine

At the heart of a vast and indispensable class of antibiotics lies a deceptively simple, four-membered heterocyclic amide: the azetidin-2-one, more commonly known as the β-lactam ring.[1] This strained cyclic structure is the pharmacophore responsible for the antibacterial activity of penicillins, cephalosporins, carbapenems, and monobactams.[2][3] These agents have saved countless lives by targeting and inhibiting the biosynthesis of the bacterial cell wall, a structure essential for microbial survival but absent in humans, providing a remarkable degree of selective toxicity.[1][4] This guide delves into the rich history of the azetidin-2-one core, from its serendipitous discovery in a natural mold to the elegant synthetic strategies devised to harness its power, and the ongoing battle against bacterial resistance that continues to drive innovation.

Part 1: A Fortuitous Observation - The Dawn of the Antibiotic Era

The story of the azetidin-2-one core begins not in a chemist's flask, but on a bacteriologist's bench. In 1928, Scottish physician Alexander Fleming at St. Mary's Hospital in London made a now-legendary observation.[5][6] He noticed that a culture plate of Staphylococcus aureus had been accidentally contaminated by a green mold, Penicillium notatum (later identified as Penicillium rubens), and that the bacteria in the vicinity of the mold had been lysed.[5][7] Fleming isolated the mold, grew it in a fluid medium, and found that it produced a substance he named "penicillin," which was capable of killing many common bacteria.[5][7]

While Fleming recognized the therapeutic potential, the instability of the active compound made it difficult to isolate and purify. The critical breakthrough came a decade later, in the late 1930s, when a team at the University of Oxford, led by Australian pathologist Howard Florey and British biochemist Ernst Boris Chain, successfully isolated and purified penicillin.[5][6] By 1941, they had produced enough of an injectable form of the drug to begin clinical trials, which proved its remarkable efficacy against bacterial infections.[6][8] This monumental achievement, which ushered in the age of antibiotics, was recognized with the 1945 Nobel Prize in Physiology or Medicine, shared by Fleming, Florey, and Chain.[7][8]

The true chemical nature of penicillin, however, remained a puzzle. It was the pioneering work of Dorothy Hodgkin and her team, using the technique of X-ray crystallography, that finally confirmed the structure in 1945.[6][8] The analysis revealed the presence of the novel and highly strained azetidin-2-one ring fused to a thiazolidine ring, a structural feature that was initially met with skepticism but was ultimately proven correct.[6]

Part 2: The Synthetic Genesis - Staudinger's Prescient Cycloaddition

Remarkably, the first chemical synthesis of an azetidin-2-one ring was achieved long before its discovery in penicillin. In 1907, the German chemist Hermann Staudinger reported a novel reaction: the [2+2] cycloaddition of a ketene with an imine to form a β-lactam.[9][10] This reaction, now known as the Staudinger synthesis, was a curiosity at the time but gained immense importance decades later when the structure of penicillin was elucidated.[10]

Causality in Experimental Design: The Staudinger Synthesis

The logic of the Staudinger synthesis lies in the complementary reactivity of its components. The ketene, with its electron-deficient central carbon, acts as an electrophile. The imine, with its nucleophilic nitrogen atom, attacks this electrophilic carbon. The reaction is not a concerted cycloaddition but proceeds through a stepwise mechanism involving a zwitterionic intermediate.[11] The subsequent, often rate-determining, step is the intramolecular ring closure to yield the stable four-membered azetidin-2-one ring.[11]

The stereochemical outcome of the reaction is a critical consideration. The geometry of the starting imine and the electronic properties of the substituents on both reactants influence whether the cis or trans β-lactam is formed.[11] This predictability and control are what make the Staudinger synthesis a powerful tool in organic chemistry.

Experimental Protocol: A Classic Staudinger [2+2] Cycloaddition

The following is a representative protocol for the synthesis of a 1,4-diaryl-3-chloro-azetidin-2-one, a common β-lactam scaffold.

Objective: To synthesize a substituted β-lactam via the Staudinger cycloaddition of a ketene (generated in situ from an acyl chloride) and an imine (Schiff base).

Materials:

-

Substituted Schiff base (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

-

Preparation: A solution of the Schiff base (1.0 eq) and triethylamine (1.5 eq) is prepared in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: The reaction mixture is cooled to 0°C in an ice bath with constant stirring. This is crucial to control the exothermic reaction and minimize side-product formation.

-

Ketene Generation and Reaction: Chloroacetyl chloride (1.2 eq) is dissolved in a small amount of anhydrous DCM and added dropwise to the stirred solution over 30 minutes using a dropping funnel. The triethylamine acts as a base to dehydrohalogenate the chloroacetyl chloride, generating the highly reactive chloroketene in situ, which is immediately trapped by the imine.[1]

-

Reaction Progression: The reaction is allowed to stir at 0°C for 2 hours and then at room temperature for an additional 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is washed sequentially with water, 5% NaHCO₃ solution, and brine to remove unreacted starting materials and salts.

-

Isolation: The organic layer is separated, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure azetidin-2-one.[11]

Part 3: Unraveling the Mechanism of Action

The antibacterial power of the azetidin-2-one core lies in its ability to mimic a key component of bacterial cell wall synthesis. β-lactam antibiotics are structural analogues of the D-alanyl-D-alanine dipeptide, the terminal residues of the nascent peptidoglycan chains that form the bacterial cell wall.[12]

These antibiotics act by inhibiting enzymes known as penicillin-binding proteins (PBPs), which are bacterial DD-transpeptidases.[1][4] The function of these enzymes is to catalyze the final cross-linking step in peptidoglycan synthesis, a process that gives the cell wall its structural integrity.[12] By binding to the active site serine of a PBP, the strained β-lactam ring undergoes irreversible acylation, opening the ring and forming a stable, inactive covalent adduct with the enzyme.[12][13] This inactivation of PBPs prevents the formation of a functional cell wall, leading to cell lysis and bacterial death.[1]

Caption: Mechanism of β-Lactam Antibiotic Action.

Part 4: The Inevitable Challenge - Resistance and Chemical Evolution

Soon after the widespread introduction of penicillin, a formidable challenge emerged: bacterial resistance.[8] As early as the 1940s, penicillin-resistant strains of bacteria were identified.[12][13] The primary mechanism of this resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the azetidin-2-one ring, inactivating the antibiotic before it can reach its PBP target.[4][7]

This threat prompted an intense search for new β-lactam antibiotics that were resistant to enzymatic degradation. This led to the development of semi-synthetic penicillins.[7] The key to this strategy was the isolation of 6-aminopenicillanic acid (6-APA), the core nucleus of penicillin.[7] By chemically acylating the free amino group of 6-APA with various side chains, chemists could create a vast library of novel penicillins with improved properties, such as stability to β-lactamases (e.g., methicillin, oxacillin) and a broader spectrum of activity.[7][12]

Caption: Workflow for Semi-Synthetic Penicillin Development.

Part 5: Expanding the Azetidin-2-one Family

The fundamental importance of the azetidin-2-one core spurred exploration for other natural and synthetic sources, leading to the discovery of new classes of β-lactam antibiotics.

Cephalosporins

In 1945, Giuseppe Brotzu isolated the fungus Cephalosporium acremonium from a sewage outfall in Sardinia.[14] This fungus produced compounds, later isolated and characterized by researchers including Edward Abraham and Guy Newton, that contained a β-lactam ring fused to a six-membered dihydrothiazine ring, forming the 7-aminocephalosporanic acid nucleus.[14] This discovery gave rise to the cephalosporins, a major class of broad-spectrum antibiotics that are now categorized into five generations based on their antimicrobial activity.[2]

Monobactams

For decades, it was believed that the β-lactam ring needed to be fused to a second ring to possess antibacterial activity. This dogma was overturned in the late 1970s and early 1980s with the discovery of monobactams.[15][16] These are monocyclic β-lactam antibiotics, meaning the azetidin-2-one ring is not fused to another ring.[2][17] Although the first naturally occurring monobactams isolated from bacteria like Chromobacterium violaceum had weak activity, chemical modification of the side chains led to the development of potent drugs like aztreonam.[15][16] Aztreonam is unique in that it specifically targets aerobic Gram-negative bacteria, including Pseudomonas aeruginosa, while having little effect on Gram-positive or anaerobic bacteria.[15][18]

| Class of β-Lactam | Core Structure | Year of Discovery/Development | Key Features |

| Penicillins | Azetidin-2-one fused to a thiazolidine ring | 1928 (Discovery), 1940s (Development) | The first class of antibiotics; many semi-synthetic variants exist.[5][7] |

| Cephalosporins | Azetidin-2-one fused to a dihydrothiazine ring | 1945 (Discovery) | Broad-spectrum activity; classified into five generations.[2][14] |

| Carbapenems | Azetidin-2-one fused to a five-membered ring with a double bond | 1970s | Ultra-broad spectrum of activity; highly resistant to most β-lactamases.[2] |

| Monobactams | Unfused, monocyclic azetidin-2-one ring | Late 1970s | Narrow spectrum, primarily against aerobic Gram-negative bacteria.[15][16] |

Conclusion: The Enduring Legacy and Future Horizons

From a chance observation on a petri dish to a cornerstone of medicinal chemistry, the discovery and development of the azetidin-2-one core is a testament to scientific inquiry and innovation. It transformed the treatment of infectious diseases and laid the groundwork for modern drug discovery. The ongoing challenge of antimicrobial resistance ensures that research into this remarkable scaffold continues. Future efforts are focused on designing novel β-lactam structures that can evade resistance mechanisms, developing new β-lactamase inhibitors to protect existing drugs, and exploring new therapeutic applications for this versatile chemical entity beyond its antibacterial role. The simple four-membered ring of azetidin-2-one will undoubtedly continue to be a source of inspiration and a vital tool in the fight for global health for years to come.

References

-

β-Lactam antibiotic - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. [Link]

-

Andresini, G., Degennaro, L., & Luisi, R. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(13), 3045. [Link]

-

Aminov, R. I. (2017). Penicillin's Discovery and Antibiotic Resistance: Lessons for the Future? The Yale Journal of Biology and Medicine, 90(1), 45–47. [Link]

-

Britannica, The Editors of Encyclopaedia. (2025). Penicillin. In Encyclopædia Britannica. Retrieved January 24, 2026, from [Link]

-

Okonkwo, C. O., & Shrestha, N. K. (2023). Beta-Lactam Antibiotics. In StatPearls. StatPearls Publishing. [Link]

-

Penicillin - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

American Chemical Society. (1999). Alexander Fleming Discovery and Development of Penicillin. Retrieved January 24, 2026, from [Link]

-

Patel, H., et al. (2012). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 4(2), 664-673. [Link]

-

History of penicillin - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Andresini, G., Degennaro, L., & Luisi, R. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 28(2), 793. [Link]

-

Zhang, Z. (2025). The History, Present, and Future of β-Lactam Antibiotics. Proceedings of the 3rd International Conference on Modern Medicine and Global Health. [Link]

-

Sykes, R. B., Cimarusti, C. M., Bonner, D. P., Bush, K., Floyd, D. M., Georgopapadakou, N. H., Koster, W. H., Liu, W. C., Parker, W. L., Principe, P. A., Rathnum, M. L., Slusarchyk, W. A., Trejo, W. H., & Wells, J. S. (1981). Discovery and development of the monobactams. Journal of Antimicrobial Chemotherapy, 8 Suppl E, 1–16. [Link]

-

ResearchGate. (2025). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. Retrieved January 24, 2026, from [Link]

-

Ringbio. (n.d.). Beta lactams antibiotics: The greatest discovery, the biggest danger. Retrieved January 24, 2026, from [Link]

-

Neu, H. C. (1983). Aztreonam, the First Monobactam. Annals of Internal Medicine, 98(3), 410. [Link]

-

Pharmacology Made Easy. (2019, January 14). Penicillin and Beta lactam Antibiotics | Mechanism of Action and Resistance [Video]. YouTube. [Link]

-

Monobactam - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2019). 20.5: Application- The Mechanism of Action of β-Lactam Antibiotics. Retrieved January 24, 2026, from [Link]

-

Sykes, R. B., Bonner, D. P., Bush, K., & Georgopapadakou, N. H. (1982). Aztreonam: the first monobactam. The American Journal of Medicine, 72(4), 589–599. [Link]

-

Staudinger synthesis - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

O'Sullivan, J., et al. (1983). Biosynthesis of monobactam compounds: origin of the carbon atoms in the beta-lactam ring. Antimicrobial Agents and Chemotherapy, 23(4), 558–564. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 5. Penicillin | Discovery, History, Uses, Types, Side Effects, & Facts | Britannica [britannica.com]

- 6. acs.org [acs.org]

- 7. Penicillin - Wikipedia [en.wikipedia.org]

- 8. Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ringbio.com [ringbio.com]

- 15. Discovery and development of the monobactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aztreonam: the first monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. acpjournals.org [acpjournals.org]

- 18. Monobactam - Wikipedia [en.wikipedia.org]

Harnessing the Reactivity of Bromine: A Technical Guide to the Therapeutic Potential of Brominated Azetidinones

Abstract

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously recognized as the active core of penicillin and cephalosporin antibiotics.[1][2][3] However, the therapeutic utility of this strained four-membered heterocycle extends far beyond antibacterial action, with derivatives showing promise as anticancer, anti-inflammatory, and cholesterol-lowering agents.[1][2][4][5] This guide delves into a specific, highly reactive class of these compounds: brominated azetidinones. We will explore how the strategic incorporation of a bromine atom onto the β-lactam scaffold profoundly influences its chemical reactivity and biological activity, opening new avenues for drug development. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of the synthesis, mechanisms of action, and therapeutic relevance of these potent molecules, grounded in field-proven insights and comprehensive references.

Introduction: The Significance of the Azetidinone Core and the Role of Bromination

The efficacy of β-lactam antibiotics stems from the inherent ring strain of the 2-azetidinone nucleus, which makes it susceptible to nucleophilic attack.[5] In bacteria, these molecules act as mechanism-based inhibitors of D,D-transpeptidase (also known as penicillin-binding proteins or PBPs), an enzyme crucial for the final step of peptidoglycan cell wall synthesis.[3] This inhibition leads to cell lysis and death.[3]

The therapeutic landscape, however, is continually challenged by the rise of antibiotic resistance, often mediated by bacterial β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring.[6] This has driven chemists to modify the core azetidinone structure to enhance potency, broaden the spectrum of activity, and overcome resistance.

Why Bromine?

Halogenation is a powerful tool in medicinal chemistry for modulating a drug's pharmacokinetic and pharmacodynamic properties. Incorporating a bromine atom, particularly at the C3 position of the azetidinone ring, introduces several key changes:

-

Increased Electrophilicity: Bromine is an electron-withdrawing group. Its presence on the carbon adjacent to the carbonyl group (the β-position) increases the electrophilicity of the carbonyl carbon. This heightened reactivity can enhance the molecule's ability to acylate its biological target, potentially leading to more potent enzyme inhibition.[4]

-

Steric and Conformational Effects: The size of the bromine atom can influence how the molecule fits into an active site, potentially improving binding affinity or altering selectivity.

-

Metabolic Stability: Halogenation can block sites of metabolic oxidation, increasing the drug's half-life.

This guide will focus on the synthesis of these modified compounds and their demonstrated potential in two key therapeutic areas: oncology and infectious diseases.

Synthesis of Brominated Azetidinones: A Validated Protocol

The most common and versatile method for constructing the 2-azetidinone ring is the Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine.[7] To produce brominated variants, bromoacetyl chloride is often used as the ketene precursor.

Experimental Protocol: Synthesis of a 3-Bromo-1,4-diaryl-2-azetidinone

This protocol describes a representative synthesis adapted from established methodologies for creating 3-halogenated β-lactams.[8][9][10] The causality behind each step is explained to provide a self-validating system for researchers.

Workflow Diagram:

Caption: General workflow for the synthesis of 3-bromo-2-azetidinones.

Step-by-Step Methodology:

-

Imine (Schiff Base) Formation:

-

Procedure: To a solution of an appropriate aromatic aldehyde (10 mmol) in ethanol (30 mL), add a few drops of glacial acetic acid. Then, add an equimolar amount of a substituted aromatic amine (10 mmol). Reflux the mixture for 4-6 hours.

-

Causality: The aldehyde and amine undergo a condensation reaction to form the imine. Glacial acetic acid acts as a catalyst, protonating the aldehyde's carbonyl oxygen to make the carbonyl carbon more electrophilic and facilitating the dehydration step. Refluxing provides the necessary energy to drive the reaction to completion.

-

Work-up: Cool the reaction mixture to room temperature. The solid Schiff base product that precipitates is collected by filtration, washed with cold ethanol, and dried. The purity can be checked by TLC and melting point analysis.

-

-

[2+2] Cycloaddition (Azetidinone Formation):

-

Procedure: In a flask, dissolve the synthesized Schiff base (5 mmol) in anhydrous 1,4-dioxane (25 mL). To this solution, add triethylamine (TEA) (5.5 mmol). Cool the mixture to 0-5°C in an ice bath. Add a solution of bromoacetyl chloride (5.5 mmol) in 1,4-dioxane (10 mL) dropwise over 30 minutes with constant stirring. After the addition is complete, continue stirring at 0-5°C for 1 hour, then allow the reaction to proceed at room temperature for 12-18 hours.

-

Causality: Triethylamine is a non-nucleophilic base that reacts with the acidic α-proton of bromoacetyl chloride to form a bromoketene in situ. The highly reactive bromoketene then undergoes a concerted [2+2] cycloaddition with the C=N double bond of the imine to form the four-membered azetidinone ring. Dioxane is used as an aprotic solvent to prevent reaction with the ketene intermediate. The initial low temperature controls the exothermic reaction and minimizes side product formation.

-

Work-up: Monitor the reaction by TLC. Once complete, pour the reaction mixture into ice-cold water. The solid product precipitates out. Collect the crude product by vacuum filtration, wash thoroughly with water to remove triethylammonium hydrochloride salt, and dry.

-

-

Purification:

-

Procedure: Recrystallize the crude solid from absolute ethanol.

-

Causality: Recrystallization is a standard technique to purify solid organic compounds. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor.

-

Validation: The final product's structure and purity should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

Therapeutic Applications and Mechanisms of Action

The introduction of bromine significantly enhances the biological activity profile of azetidinones, leading to promising candidates in oncology and infectious disease research.

Anticancer Activity

Recent studies have highlighted the potential of brominated azetidinones as potent anti-proliferative agents, particularly against breast cancer cell lines.[11]

Mechanism of Action: Inhibition of the AKT/GSK-3β Pathway

A key signaling pathway often dysregulated in cancer is the PI3K/AKT pathway, which promotes cell survival and proliferation. A series of synthesized 2-azetidinone derivatives, including a brominated compound, demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells while showing minimal effect on normal mammary epithelial cells.[11]

The lead brominated compound, a derivative of 2-bromo ethyl acrylonitrile (referred to as 19w), exhibited potent activity with low micromolar IC₅₀ values.[11] Mechanistic studies revealed that this compound acts by inhibiting the AKT signaling pathway.[11]

-

Direct Target: Molecular docking studies confirmed that the compound interacts with the ATP-binding catalytic site of AKT1.[11]

-

Downstream Effects: Treatment with the brominated azetidinone led to a dose-dependent decrease in the phosphorylation of both AKT and its downstream target, Glycogen Synthase Kinase 3 Beta (GSK-3β).[11] This inhibition leads to cell cycle arrest at the G1 phase and the induction of apoptosis, evidenced by an increased expression of pro-apoptotic genes like p53 and Bax.[11]

Caption: Inhibition of the AKT/GSK-3β survival pathway by a brominated azetidinone.

Quantitative Data Summary:

| Compound | Target Cell Line | IC₅₀ (μM) | Reference |

| Derivative of 2-bromo ethyl acrylonitrile (19w) | MCF-7 (Breast Cancer) | 5.79 ± 0.01 | [11] |

| Derivative of 2-bromo ethyl acrylonitrile (19w) | MDA-MB-231 (Breast Cancer) | 6.86 ± 0.009 | [11] |

Antibacterial Activity

While the classic β-lactam mechanism involves inhibiting cell wall synthesis, halogenated monocyclic β-lactams have shown broad-spectrum activity, including against resistant strains.[8][12] The increased reactivity endowed by the bromine atom can enhance their ability to acylate the serine residue in the active site of Penicillin-Binding Proteins (PBPs).

A large number of 3-chloro monocyclic β-lactams have been shown to possess powerful antibacterial activity.[8] While specific data for brominated analogues is often integrated with other halogenated compounds, the principle remains the same. The electron-withdrawing nature of the halogen enhances the reactivity of the β-lactam ring, making it a more potent inhibitor of bacterial PBP enzymes.[4] This can help overcome certain forms of resistance and improve efficacy against both Gram-positive and Gram-negative bacteria.[8][12] For instance, studies on various N-substituted-3-chloro-2-azetidinones have shown good to moderate activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.[8]

Structure-Activity Relationships (SAR)

The therapeutic efficacy of brominated azetidinones is not solely dependent on the presence of bromine but is finely tuned by the substituents at other positions of the ring (N1 and C4).

-

N1-Substituent: The nature of the group attached to the nitrogen atom is critical. Large, aromatic groups are common and significantly influence the molecule's overall biological profile, including its ability to bind to specific targets like the ATP-binding pocket of AKT1.[11]

-

C3-Halogen: As discussed, a halogen at the C3 position generally increases reactivity and potency. The choice between chlorine and bromine can subtly alter activity, though they are often considered together in initial screening.[4][8]

-

C4-Substituent: The group at the C4 position, often an aryl group derived from the starting aldehyde, plays a crucial role in orienting the molecule within the target's active site.[12][13]

Future Perspectives and Challenges

Brominated azetidinones represent a promising class of compounds with significant therapeutic potential. Their enhanced chemical reactivity makes them potent inhibitors of key cellular enzymes. However, this same reactivity presents challenges.

-

Selectivity: The high reactivity could lead to off-target effects and potential toxicity. Future drug design must focus on refining the substituents on the azetidinone ring to steer the molecule towards its intended target and away from others.

-

Stability: The strained, reactive ring can be susceptible to hydrolysis. Formulation and drug delivery strategies may be required to protect the compound in vivo before it reaches its site of action.

-

Resistance: In the antibacterial context, while these compounds may overcome some resistance mechanisms, bacteria are adept at evolving. Continuous development and understanding of new resistance mechanisms, such as mutations in PBPs or efflux pumps, will be necessary.

References

-

Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. (2014). International Journal of Pharmaceutical Sciences Review and Research, 29(2), 24-33. [Link]

-

Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2015). Molecules, 20(9), 16566-16586. [Link]

-

Geesala, R., et al. (2016). 2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents. European Journal of Medicinal Chemistry, 124, 544-558. [Link]

-

Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 11(3), 245-267. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). International Journal of Pharmaceutical Quality Assurance, 15(1), 242-248. [Link]

-

Chavan, A. A., & Pai, N. R. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2467-2477. [Link]

-

THE CHEMISTRY AND PHARMACOLOGICAL POTENTIAL OF 2- AZETIDINONES INCORPORATED WITH HALOGEN ATOMS AND CYANO GROUPS: A REVIEW. (n.d.). ResearchGate. [Link]

-

Sahoo, B. M., et al. (2022). Therapeutic potentials of β-lactam: A scaffold for new drug development. In New Drug Development. Elsevier. [Link]

-

Nishida, H., et al. (1995). Synthesis and structure-activity relationships of 2-azetidinone-1-sulfonic acid derivatives with a heteroatom-bound substituent at the 4-position. The Journal of Antibiotics, 48(8), 834-844. [Link]

-

Meegan, M. J., et al. (2021). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 26(11), 3326. [Link]

-

Ojima, I. (2008). Advances in the chemistry of β-lactam and its medicinal applications. Journal of Medicinal Chemistry, 51(1), 1-26. [Link]

-

Devprakash, U. N., & Senthil Kumar, G. P. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link]

-

Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2023). Egyptian Journal of Chemistry, 66(10), 1-6. [Link]

-

Andresini, M., Degennaro, L., & Luisi, R. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 28(4), 1838. [Link]

-

Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (2005). Molecules, 10(4), 507-516. [Link]

-

Lee, M., & Lee, J. (2024). Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria. Antibiotics, 13(3), 263. [Link]

-

Clader, J. W., et al. (1996). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Journal of Medicinal Chemistry, 39(19), 3684-3693. [Link]

-

Carr, M., et al. (2023). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 28(18), 6500. [Link]

-

Synthesis, characterization and antimicrobial activity of azetidinone and thiazolidinone derivatives. (2019). AIP Conference Proceedings, 2062(1), 020002. [Link]

-

Bailly, C. (2021). Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones. Molecules, 26(11), 3169. [Link]

-

Al-Juburi, S. A., & Al-Amiery, A. A. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 4439. [Link]

-

Abdul-Aziz, M. H., et al. (2023). The clinical application of beta-lactam antibiotic therapeutic drug monitoring in the critical care setting. Expert Review of Clinical Pharmacology, 16(10), 915-927. [Link]

-

Iacono, M., et al. (2023). Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration. Molecules, 28(12), 4668. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. sciencescholar.us [sciencescholar.us]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of 2-azetidinone-1-sulfonic acid derivatives with a heteroatom-bound substituent at the 4-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Exploring the Chemical Space of 4-Substituted β-Lactams

Foreword: The Enduring Relevance of the Four-Membered Ring

The β-lactam (azetidin-2-one) nucleus is arguably one of the most impactful scaffolds in the history of medicinal chemistry.[1] Its fame is rooted in the discovery of penicillin and the subsequent generations of antibiotics that have saved countless lives.[1][2] However, the chemical and therapeutic potential of this strained four-membered heterocycle extends far beyond its antibacterial origins.[3] The reactivity endowed by its ring strain makes it a versatile synthetic intermediate, while modifications to its core structure have unlocked novel therapeutic applications, including cholesterol absorption inhibitors, anticancer agents, and potent enzyme inhibitors.[1][3]

Central to harnessing this potential is the strategic functionalization of the β-lactam ring. Each position (N1, C3, and C4) offers a vector for chemical modification to modulate biological activity, pharmacokinetic properties, and target specificity.[4] This guide focuses specifically on the C4 position , a critical node that directly influences stereochemistry, stability, and the interaction of the molecule with its biological targets. By exploring the chemical space of 4-substituted β-lactams, researchers can fine-tune existing therapeutic agents and discover entirely new classes of bioactive molecules.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It is designed not as a rigid set of instructions, but as a foundational resource that explains the causality behind synthetic choices, details field-proven methodologies, and provides a framework for the rational design and synthesis of novel 4-substituted β-lactam derivatives.

Part 1: Strategic Synthesis of the 4-Substituted β-Lactam Core

The construction of the azetidin-2-one ring with a desired substituent at the C4 position is the foundational challenge. The choice of synthetic route is dictated by factors such as desired stereochemistry, substrate scope, scalability, and the nature of the C4 substituent itself.

The Staudinger [2+2] Cycloaddition: A Cornerstone Methodology

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains one of the most convergent and widely utilized methods for β-lactam synthesis.[2][3] The C4 substituent of the final product is derived directly from the imine component, making this a highly modular approach.

Mechanistic Causality: The reaction proceeds via the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, followed by a conrotatory ring closure. The stereochemical outcome—cis or trans diastereoselectivity with respect to the C3 and C4 protons—is a critical consideration. While the specific outcome depends on the substituents, reaction conditions, and the mechanism of ketene generation, many variations have been developed to control this aspect. For instance, the use of polyaromatic imines often leads exclusively to trans-β-lactams.[1]

Workflow Visualization: Staudinger Cycloaddition

Caption: General workflow of the Staudinger synthesis of 4-substituted β-lactams.

Field-Proven Insights: The choice of base and solvent is critical. Triethylamine in a non-polar solvent like toluene or dichloromethane is standard. For sensitive substrates or to improve diastereoselectivity, milder bases or catalytic approaches are employed. The in situ generation of the ketene from the corresponding acid chloride is the most common and practical approach, preventing the polymerization of the highly reactive ketene intermediate.[1]

The Kinugasa Reaction: A Copper-Catalyzed Route

The Kinugasa reaction offers a powerful alternative, particularly for accessing chiral β-lactams. This reaction involves the copper-catalyzed cycloaddition of a terminal alkyne and a nitrone. The C4 substituent is derived from the nitrone component.

Mechanistic Causality: The reaction is believed to proceed through a copper acetylide intermediate, which undergoes a [3+2] cycloaddition with the nitrone to form a copper-containing five-membered ring (an isoxazolidine intermediate).[2] This intermediate then rearranges to form a copper enolate of the β-lactam, which is subsequently protonated to yield the final product. The use of chiral ligands on the copper catalyst allows for high levels of enantioselectivity.[2]

Advancements & Applications: Recent developments have expanded this reaction's scope to include interrupted Kinugasa reactions, where the intermediate copper enolate is trapped by an electrophile before protonation. This allows for the synthesis of highly functionalized β-lactams, such as those with α-sulfur or spirocyclic moieties, in a single step.[2]

Other Key Synthetic Approaches

While the Staudinger and Kinugasa reactions are workhorses, a comprehensive understanding requires familiarity with other powerful methods.

-

Reformatsky-Type Reactions: The reaction of an ester enolate with an imine can produce β-lactams. Rhodium-hydride catalyzed variants have been shown to generate syn-β-lactams with high diastereoselectivity.[5] This method is valuable for creating specific stereoisomers.

-

Intramolecular C-H Insertion: Rhodium-catalyzed intramolecular C-H insertion of α-diazoacetamides is a powerful method for forming the β-lactam ring, often yielding trans-β-lactams exclusively.[3] This approach is particularly useful in the synthesis of carbapenem precursors.[3]

-

Functional Group Interconversion: It is often strategic to synthesize a versatile 4-substituted β-lactam intermediate, such as a 4-formyl- or 4-carbomethoxy-β-lactam, which can then be elaborated into a library of analogues through standard organic transformations.[3] This approach decouples the synthesis of the core ring from the diversification of the C4 substituent.

Part 2: Structure-Activity Relationships (SAR) at the C4 Position

The substituent at the C4 position has a profound impact on the biological activity of the β-lactam. Understanding these relationships is key to rational drug design.

Modulating Antibacterial Potency and Spectrum

In the context of antibiotics, the C4 substituent can influence everything from target affinity (penicillin-binding proteins, PBPs) to stability against bacterial defense mechanisms.

-

Steric and Electronic Effects: The size, shape, and electronic nature of the C4 group can affect how the molecule fits into the active site of PBPs. Small alkyl or functionalized alkyl groups are common in many antibiotic classes.

-

Stability Against β-Lactamases: β-Lactamase enzymes are the primary mechanism of resistance to β-lactam antibiotics.[6] A bulky or strategically placed C4 substituent can sterically hinder the approach of the β-lactamase, protecting the labile amide bond from hydrolysis.

-

Pharmacokinetic Properties: The C4 substituent can be modified to improve properties like solubility, cell permeability, and metabolic stability, which are crucial for a successful drug candidate.

Designing β-Lactamase Inhibitors (BLIs)

A fascinating application of C4-substitution is the conversion of a poor antibiotic into a potent β-lactamase inhibitor. These compounds act as "suicide substrates," irreversibly acylating the β-lactamase to protect a co-administered antibiotic. The C4 position can be functionalized with groups that facilitate this inhibitory mechanism.

Beyond Antibiotics: Exploring New Therapeutic Frontiers

The versatility of the 4-substituted β-lactam scaffold is evident in its diverse biological activities outside of infectious disease.

-

Cholesterol Absorption Inhibitors: Ezetimibe, a highly successful cholesterol-lowering drug, features a 4-(4-fluorophenyl)-substituted β-lactam core. The specific stereochemistry and substitution pattern at C3 and C4 are critical for its activity.

-

Anticancer Agents: Numerous monocyclic and bicyclic β-lactams have demonstrated cytotoxic effects against various cancer cell lines.[1] The C4-aryl substitution is a common feature in many of these compounds.

-

Enzyme Inhibition: 4-substituted β-lactams have been developed as potent and selective inhibitors of various proteases, such as human leukocyte elastase (HLE).[1]

Data Summary: SAR of C4-Substituents

| C4 Substituent Type | General Biological Effect/Application | Rationale/Example |

| Alkyl/Functionalized Alkyl | Core component of many antibiotics; can provide β-lactamase stability. | The C4-carboxy group in carbapenems is crucial for PBP binding. |

| Aryl/Heteroaryl | Often found in anticancer and cholesterol-lowering agents.[1] | Provides a rigid scaffold for interaction with non-bacterial targets. E.g., the 4-phenyl group in Ezetimibe. |

| Acylamino/Sulfonamido | Can enhance stability and modulate antibacterial spectrum.[1] | Electron-withdrawing groups can influence the reactivity of the β-lactam carbonyl. |

| Spirocyclic Systems | Introduces conformational rigidity and explores novel chemical space. | Can improve target affinity by locking the molecule into a bioactive conformation. |

Part 3: Field-Validated Experimental Protocols

Theoretical knowledge must be paired with practical, reproducible methodologies. The following protocols are presented as self-validating systems, grounded in established literature.

Protocol 3.1: Synthesis of a trans-4-Aryl-β-Lactam via Staudinger Cycloaddition

This protocol describes a representative synthesis of a trans-1,4-diaryl-3-phenoxy-azetidin-2-one, a common scaffold in medicinal chemistry exploration.

Objective: To synthesize a C4-aryl substituted β-lactam with high trans diastereoselectivity.

Materials:

-

Appropriate Schiff base (Imine) (1.0 eq)

-

Phenoxyacetyl chloride (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add the imine (1.0 eq) and anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the reaction rate and minimize side products.

-

Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

-

Ketene Precursor Addition: Add a solution of phenoxyacetyl chloride (1.2 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes via the dropping funnel. The slow addition maintains a low concentration of the ketene precursor, favoring the desired cycloaddition over polymerization.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification (Crude): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification (Final): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure trans-β-lactam. The trans isomer is typically less polar and elutes first.

-

Characterization: Confirm the structure and stereochemistry of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The coupling constant (J-value) between the C3 and C4 protons in the ¹H NMR spectrum is diagnostic for the stereochemistry (trans J ≈ 2 Hz, cis J ≈ 5 Hz).

Protocol 3.2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a synthesized β-lactam that inhibits the visible growth of a target bacterium.

Materials:

-

Synthesized β-lactam compound, dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Step-by-Step Methodology:

-